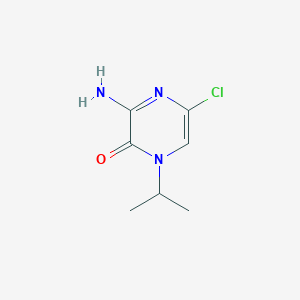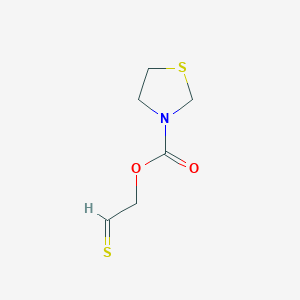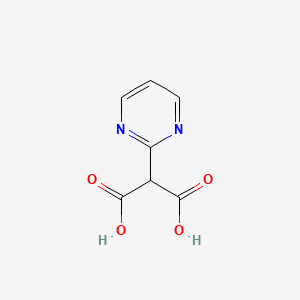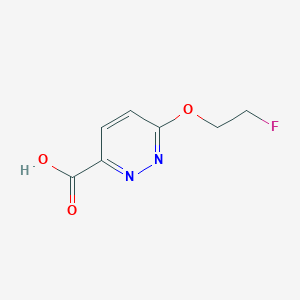
(R)-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one is a chemical compound that features a piperazine ring substituted with a hydroxypropyl group and an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one typically involves the reaction of ®-2-hydroxypropylamine with 1-(2-chloroethyl)piperazine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired product.
-
Step 1: Formation of Intermediate
- React ®-2-hydroxypropylamine with 1-(2-chloroethyl)piperazine.
- Use sodium hydroxide as a base.
- Reaction temperature: 60-80°C.
- Solvent: Ethanol or methanol.
-
Step 2: Purification
- Purify the product using column chromatography.
- Eluent: Mixture of ethyl acetate and hexane.
Industrial Production Methods
Industrial production of ®-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, reaction temperature0-25°C.
Reduction: Sodium borohydride, lithium aluminum hydride, reaction temperature0-25°C.
Substitution: Alkyl halides, acyl chlorides, reaction temperature25-60°C.
Major Products Formed
Oxidation: Formation of ®-1-(4-(2-Oxopropyl)piperazin-1-yl)ethan-1-one.
Reduction: Formation of ®-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethanol.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: Employed in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxypropyl group enhances its binding affinity and selectivity, while the piperazine ring provides structural stability. The compound may modulate signaling pathways by inhibiting or activating target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethan-1-one
- ®-1-(4-(2-Hydroxybutyl)piperazin-1-yl)ethan-1-one
- ®-1-(4-(2-Hydroxyisopropyl)piperazin-1-yl)ethan-1-one
Uniqueness
®-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one is unique due to its specific hydroxypropyl substitution, which imparts distinct physicochemical properties and biological activity. This compound exhibits enhanced solubility and bioavailability compared to its analogs, making it a valuable candidate for drug development.
Eigenschaften
Molekularformel |
C9H18N2O2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
1-[4-[(2R)-2-hydroxypropyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C9H18N2O2/c1-8(12)7-10-3-5-11(6-4-10)9(2)13/h8,12H,3-7H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
ZZAOXGMBDSATAQ-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](CN1CCN(CC1)C(=O)C)O |
Kanonische SMILES |
CC(CN1CCN(CC1)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11908938.png)



![8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11908945.png)




![Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B11908980.png)

